(1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
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Overview
Description
(1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorophenyl and piperidinyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry
In chemistry, (1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in various applications.
Mechanism of Action
The mechanism of action of (1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one include other bicyclic structures with fluorophenyl and piperidinyl groups. Examples include:
- (1S,6R)-3-[2-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
- (1S,6R)-3-[2-[4-[(4-bromophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2/c22-17-3-1-15(2-4-17)11-16-7-9-24(10-8-16)21(27)14-25-13-19-6-5-18(23-19)12-20(25)26/h1-4,16,18-19,23H,5-14H2/t18-,19+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSYJUAPYEMBI-MOPGFXCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)CC1N2)CC(=O)N3CCC(CC3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C[C@@H]1N2)CC(=O)N3CCC(CC3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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